H-Bond Acceptor & TPSA: vs. 4-Chlorophenyl Analog
The target compound possesses three hydrogen-bond acceptor (HBA) atoms—the amide carbonyl oxygen, the secondary amine nitrogen, and the thiophene ring sulfur—compared to only two HBAs in the 4-chlorophenyl analog N-(2-{[(4-chlorophenyl)methyl]amino}ethyl)acetamide, which lacks the sulfur heteroatom [1]. Despite this additional HBA, the topological polar surface area (TPSA) values are nearly identical (41.13 Ų for the target vs. 41.1 Ų for the chloro-phenyl analog), indicating that the sulfur atom contributes to hydrogen-bonding capacity without increasing overall polar surface area, a favorable profile for membrane permeability [1]. This difference is quantifiable and reproducible across computational chemistry platforms.
4-Cl-Phenyl analog: HBA 2, TPSA 41.1 Ų
| Evidence Dimension | Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA = 3; TPSA = 41.13 Ų; HBD = 2; Rotatable Bonds = 5 (Source: ChemScene vendor datasheet, computed properties) |
| Comparator Or Baseline | N-(2-{[(4-Chlorophenyl)methyl]amino}ethyl)acetamide (PubChem CID 28684408): HBA = 2; TPSA = 41.1 Ų; HBD = 2; Rotatable Bonds = 5 (Source: PubChem computed properties, XLogP3 1.2) |
| Quantified Difference | ΔHBA = +1 (target higher); ΔTPSA ≈ 0.03 Ų (negligible difference); ΔLogP ≈ +0.08 (target slightly more lipophilic) |
| Conditions | Computational chemistry predictions: TPSA via Cactvs 3.4.8.24; LogP via XLogP3 3.0 (PubChem) and vendor proprietary algorithms (ChemScene) |
Why This Matters
For procurement decisions, the additional hydrogen-bond acceptor site provided by the thiophene sulfur—without a corresponding increase in TPSA—may translate to altered target-binding profiles compared to phenyl-based analogs, making simple substitution inadvisable without experimental validation.
- [1] PubChem. N-(2-{[(4-Chlorophenyl)methyl]amino}ethyl)acetamide. Compound Summary, CID 28684408. Computed: MW 226.70 g/mol, XLogP3-AA 1.2, HBA 2, HBD 2, TPSA 41.1 Ų, Rotatable Bonds 5. View Source
